Cephalomannine

Catalog No.
S523192
CAS No.
71610-00-9
M.F
C45H53NO14
M. Wt
831.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cephalomannine

CAS Number

71610-00-9

Product Name

Cephalomannine

IUPAC Name

[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H53NO14

Molecular Weight

831.9 g/mol

InChI

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30-,31+,33-,34+,35+,36?,38?,43+,44-,45+/m0/s1

InChI Key

DBXFAPJCZABTDR-FUAAMPSNSA-N

SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

solubility

Soluble in DMSO, not in water

Synonyms

NSC 318735; NSC 318735; NSC318735; Cephalomannine, taxol B.

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3(C(C4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O

The exact mass of the compound Cephalomannine is 831.3466 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 318735. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Glioblastoma

Inhibition of Hypoxia-Induced Cellular Functions in Lung Cancer

Anti-Angiogenic Effects

Modulation of Immune Response

Neuroprotective Agent

Antimicrobial Activity

Cephalomannine is a naturally occurring diterpene taxane, primarily isolated from the bark and leaves of the yew tree species Taxus brevifolia and Cephalotaxus mannii. It is structurally related to paclitaxel (commonly known as Taxol), a well-known chemotherapeutic agent. Cephalomannine is distinguished by its unique chemical structure, which includes a complex arrangement of rings and functional groups that contribute to its biological activity. The molecular formula of cephalomannine is C45H53NO14C_{45}H_{53}NO_{14} .

Cephalomannine itself doesn't have a well-defined mechanism of action. However, its significance lies in its conversion to paclitaxel, which acts by disrupting the cell division process (mitosis) by stabilizing microtubules [].

Cephalomannine undergoes various chemical transformations, including:

  • Conversion to Taxol: Cephalomannine can be converted into paclitaxel through a series of reactions that involve dihydroxylation, cleavage, and benzoylation. This process enhances its therapeutic potential as paclitaxel is widely used in cancer treatment .
  • Biotransformation: Microbial species such as Luteibacter sp. can metabolize cephalomannine, leading to the formation of several metabolites, including baccatin III and 10-deacetylbaccatin III. These transformations often involve hydrolysis and epimerization reactions .

Cephalomannine exhibits significant biological activity, particularly in its potential as an anticancer agent. Studies have shown that while it has lower potency compared to paclitaxel against various cancer cell lines, it still demonstrates cytotoxic effects that may be beneficial in therapeutic contexts. Its metabolites also show varying degrees of biological activity, suggesting that cephalomannine could serve as a precursor for developing new anticancer compounds .

Several methods have been developed for synthesizing cephalomannine or converting it into more active derivatives:

  • Natural Extraction: The primary method involves extracting cephalomannine from yew tree bark and leaves.
  • Chemical Synthesis: Various synthetic routes have been explored, including the conversion of simpler taxane precursors through chemical modifications such as oxidation and acylation .
  • Microbial Transformation: Utilizing specific microorganisms to biotransform cephalomannine into more active metabolites represents an innovative approach to synthesis .

Cephalomannine's applications are primarily focused on its potential medicinal properties:

  • Anticancer Research: As a precursor to paclitaxel, cephalomannine is studied for its anticancer properties and potential use in drug development.
  • Pharmaceutical Development: Due to its structural similarities with paclitaxel, it serves as a compound of interest in developing new therapeutic agents with enhanced efficacy or reduced toxicity .

Research has indicated that cephalomannine interacts with various biological targets similar to those affected by paclitaxel. Studies assessing its metabolites have shown that they exhibit different levels of inhibition against cancer cell lines, highlighting the importance of understanding these interactions for therapeutic development .

Cephalomannine shares structural similarities with several other taxanes and related compounds. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
PaclitaxelHighStrong anticancer propertiesWidely used in clinical settings
Baccatin IIIModerateIntermediate activityPrecursor for paclitaxel synthesis
10-Deacetylbaccatin IIIModerateLower potency than paclitaxelKey intermediate in taxane biosynthesis
7-EpicephalomannineModerateVaries depending on modificationsPotentially unique metabolic pathways
10-Hydroxyacetyl-10-O-benzoyl-baccatin IIIModerateAnticancer activityUnique hydroxyl group modification

Cephalomannine's uniqueness lies in its specific structural features and the ability to be transformed into more potent derivatives like paclitaxel, making it an important compound for further research in cancer therapeutics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

831.34660536 g/mol

Monoisotopic Mass

831.34660536 g/mol

Heavy Atom Count

60

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N799XED1KL

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023
1: Wang XS, Sun JC, Yang RN, Ren J, Liang S, Sun M, Wang YF, Gao SG. Determination of cephalomannine in rat plasma by gradient elution UPLC-MS/MS method. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 15;963:70-4. doi: 10.1016/j.jchromb.2014.05.045. Epub 2014 Jun 2. PubMed PMID: 24929960.
2: Gao F, Wang D, Huang X. Synthesis, isolation, stereostructure and cytotoxicity of paclitaxel analogs from cephalomannine. Fitoterapia. 2013 Oct;90:79-84. doi: 10.1016/j.fitote.2013.07.011. Epub 2013 Jul 20. PubMed PMID: 23876369.
3: Grobosch T, Schwarze B, Stoecklein D, Binscheck T. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. J Anal Toxicol. 2012 Jan-Feb;36(1):36-43. doi: 10.1093/jat/bkr012. PubMed PMID: 22290751.
4: Chang Z, Guo N, Liu T, Zhou Z, Wang Y. [Distribution and variation of paclitaxel and cephalomannine contents in wild Taxus cuspidata]. Zhongguo Zhong Yao Za Zhi. 2011 Feb;36(3):294-8. Chinese. PubMed PMID: 21585029.
5: Zhang JW, Ge GB, Liu Y, Wang LM, Liu XB, Zhang YY, Li W, He YQ, Wang ZT, Sun J, Xiao HB, Yang L. Taxane's substituents at C3' affect its regioselective metabolism: different in vitro metabolism of cephalomannine and paclitaxel. Drug Metab Dispos. 2008 Feb;36(2):418-26. Epub 2007 Nov 26. PubMed PMID: 18039807.
6: Li J, Dai J, Chen X, Zhu P. Microbial transformation of cephalomannine by Luteibacter sp. J Nat Prod. 2007 Dec;70(12):1846-9. Epub 2007 Nov 15. Erratum in: J Nat Prod. 2008 Apr;71(4):742. PubMed PMID: 18001087.
7: Vivekanandan K, Swamy MG, Prasad S, Mukherjee R, Burman AC. Identification of isocephalomannine in the presence of cephalomannine isomers and alkali metal ion adducts in a paclitaxel active pharmaceutical ingredient using electrospray tandem mass spectrometry. Rapid Commun Mass Spectrom. 2006;20(11):1731-5. PubMed PMID: 16676315.
8: Beckvermit JT, Anziano DJ, Murray CK. An Improved Method for Separating Paclitaxel and Cephalomannine Using Ozone and Girard Reagents. J Org Chem. 1996 Dec 13;61(25):9038-9040. PubMed PMID: 11667894.
9: Moyna G, Mediwala S, Williams HJ, Scott AI. A simple algorithm for superimposing sets of NMR derived structures: its application to the conformational study of cephalomannine in lipophobic and lipophilic solution. J Chem Inf Comput Sci. 1996 Nov-Dec;36(6):1224-7. PubMed PMID: 8941997.
10: Glowniak K, Zgórka G, Józefczyk A, Furmanowa M. Sample preparation for taxol and cephalomannine determination in various organs of Taxus sp. J Pharm Biomed Anal. 1996 Jun;14(8-10):1215-20. PubMed PMID: 8818036.
11: Helson L. Cephalomannine and 10-deacetyltaxol cytotoxicity in human glial and neuroblastoma cell-lines. Int J Oncol. 1993 Feb;2(2):297-9. PubMed PMID: 21573554.
12: Chmurny GN, Hilton BD, Brobst S, Look SA, Witherup KM, Beutler JA. 1H- and 13C-nmr assignments for taxol, 7-epi-taxol, and cephalomannine. J Nat Prod. 1992 Apr;55(4):414-23. PubMed PMID: 1355110.
13: Kingston DG, Gunatilaka AA, Ivey CA. Modified taxols, 7. A method for the separation of taxol and cephalomannine. J Nat Prod. 1992 Feb;55(2):259-61. PubMed PMID: 1352536.

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